molecular formula C22H31NO3 B10916382 N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide

N,N-dihexyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B10916382
M. Wt: 357.5 g/mol
InChI Key: KRTYKJZNFGMMCT-UHFFFAOYSA-N
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Description

N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE includes a chromene core with a carboxamide group, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with dihexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N3,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces fat absorption and can aid in weight management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~,N~3~-DIHEXYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific dihexyl substitution, which can influence its lipophilicity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

N,N-dihexyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H31NO3/c1-3-5-7-11-15-23(16-12-8-6-4-2)21(24)19-17-18-13-9-10-14-20(18)26-22(19)25/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3

InChI Key

KRTYKJZNFGMMCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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